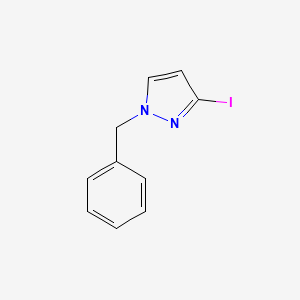

1-benzyl-3-iodo-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

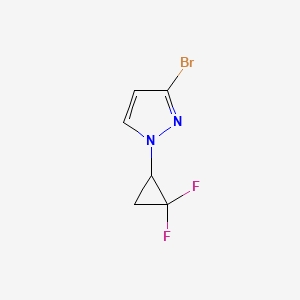

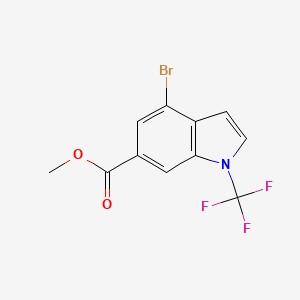

“1-benzyl-3-iodo-1H-pyrazole” is a chemical compound that is used as a pharmaceutical intermediate . It is a part of the pyrazole family, which is a class of compounds containing a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-benzyl-3-iodo-1H-pyrazole”, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can provide pyrazoles .

Molecular Structure Analysis

The molecular structure of “1-benzyl-3-iodo-1H-pyrazole” consists of a pyrazole ring which is a five-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . The molecular weight of this compound is 284.1 .

Chemical Reactions Analysis

Pyrazole compounds, including “1-benzyl-3-iodo-1H-pyrazole”, can undergo various chemical reactions. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines can provide functionalized pyrazoles .

Physical And Chemical Properties Analysis

“1-benzyl-3-iodo-1H-pyrazole” is a powder that is insoluble in water . It has a density of 2.3±0.1 g/cm³ and a boiling point of 291.9±13.0 °C at 760 mmHg .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-benzyl-3-iodo-1H-pyrazole: plays a significant role in medicinal chemistry due to the pyrazole moiety’s presence in many pharmacologically active compounds. Pyrazoles are known for their antibacterial, anti-inflammatory, anticancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . The iodine substituent on the pyrazole ring can act as a key pharmacophore, enhancing the molecule’s biological activity and its ability to interact with various biological targets.

Agriculture

In the agricultural sector, pyrazole derivatives are utilized for their herbicidal and pesticidal activities. The introduction of the benzyl and iodo groups at specific positions on the pyrazole ring can lead to the development of new compounds with potential use in protecting crops from pests and diseases .

Material Science

The compound’s utility in material science stems from its potential as an intermediate in the synthesis of more complex molecules. Its structural motif is often found in materials with unique electronic and photonic properties, which can be leveraged in the development of new materials for technological applications .

Chemical Synthesis

“1-benzyl-3-iodo-1H-pyrazole” serves as a versatile intermediate in organic synthesis. It can undergo various chemical transformations, including coupling reactions and cyclizations, to yield a wide array of heterocyclic compounds. These synthetic routes are valuable for creating complex molecules with diverse biological activities .

Pharmacology

In pharmacology, the pyrazole core is frequently employed in drug design due to its mimicry of the adenine base in nucleic acids. This structural similarity allows pyrazole derivatives to interact with enzymes and receptors, making them valuable scaffolds for developing new drugs .

Biochemistry

Pyrazole derivatives are used as tools in biochemical research to study enzyme inhibition, receptor-ligand interactions, and signal transduction pathways. The iodo and benzyl groups on “1-benzyl-3-iodo-1H-pyrazole” can be modified to produce probes for investigating biological systems .

Safety and Hazards

Zukünftige Richtungen

The future directions for “1-benzyl-3-iodo-1H-pyrazole” and other pyrazole derivatives involve further exploration of their synthesis methods and biological activities. There is a growing interest in the development of new drugs based on pyrazole scaffolds due to their broad range of chemical and biological properties .

Wirkmechanismus

Target of Action

It’s worth noting that pyrazole derivatives, which include 1-benzyl-3-iodo-1h-pyrazole, are known to interact with a variety of biological targets due to their versatile chemical structure .

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The iodine atom in the compound could potentially enhance its reactivity, allowing it to form bonds with target molecules .

Biochemical Pathways

It’s known that pyrazole derivatives can influence a variety of biochemical pathways due to their broad range of biological activities .

Result of Action

It’s known that pyrazole derivatives can exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Eigenschaften

IUPAC Name |

1-benzyl-3-iodopyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9IN2/c11-10-6-7-13(12-10)8-9-4-2-1-3-5-9/h1-7H,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOWNQEYFXDLQQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-iodo-1H-pyrazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Hydroxy-3-(4-methoxyphenoxy)-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]chromen-4-one](/img/structure/B2354952.png)

![N-(4-ethoxyphenyl)-2-(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2354958.png)

![7-Fluoro-3-[[1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2354961.png)

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2354963.png)

![(5R,7S)-N-(1-Cyanocyclopropyl)-1-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2354967.png)

![Ethyl 5-[(4-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354970.png)

![9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2354971.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2-methyl-1,3-dihydroindene-2-carboxamide;hydrochloride](/img/structure/B2354974.png)